molecular formula C9H13NO2S B188267 Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate CAS No. 405921-41-7

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate

Cat. No. B188267
CAS RN: 405921-41-7
M. Wt: 199.27 g/mol
InChI Key: UVGPOIGYHQDCAC-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate is a chemical compound with the molecular formula C9H13NO2S . It is also known by its synonyms, 5-thiazoleacetic acid, 2,4-dimethyl-, ethyl ester; Ethyl (2,4-dimethyl-1,3-thiazol-5-yl)acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . Attached to this ring are two methyl groups, an ethyl acetate group, and a hydrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.27 . It has a density of 1.145g/cm3, a boiling point of 280.501°C at 760 mmHg, and a refractive index of 1.521 . Its flash point is 123.443°C, and it has a vapour pressure of 0.004mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(2,4-dimethylthiazol-5-yl)acetate has been studied for its role in various synthesis processes and its chemical properties:

  • Novel Compound Synthesis : Nassiri and Milani (2020) synthesized a series of novel compounds from the reactions of benzothiazole derivatives with ethyl bromocyanoacetate, indicating the compound's potential as a precursor in chemical synthesis (Nassiri & Forough Jalili Milani, 2020).

  • Enzyme Inhibition Studies : Babar et al. (2017) conducted enzyme inhibition studies with novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing their potential in inhibiting specific enzymes, which can have implications in pharmaceutical applications (Babar et al., 2017).

  • Antioxidant and Cytotoxic Potential : Danagoudar et al. (2018) studied the antioxidant and cytotoxic potential of ethyl acetate extracts of endophytic fungi, pointing to the compound's utility in evaluating antioxidant properties and cytotoxic effects (Danagoudar et al., 2018).

  • Synthesis of Thiazoles and Pyrimidines : Abdelhamid and Afifi (2010) explored the synthesis of thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, indicating the compound's role in complex organic synthesis processes (Abdelhamid & Afifi, 2010).

  • Structural Analysis : The crystal structure of derivatives of this compound has been analyzed to understand its molecular conformation and properties, which can aid in designing more effective compounds (Ozbey et al., 2001).

  • Pharmacological Studies : Attimarad et al. (2017) synthesized a series of derivatives and screened them for anti-inflammatory, analgesic, and antioxidant activities, suggesting the potential of this compound in pharmacological applications (Attimarad et al., 2017).

properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPOIGYHQDCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355915
Record name ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405921-41-7
Record name ethyl 2-(2,4-dimethylthiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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